1-[3-(4-Methyl-3-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone
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Overview
Description
1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[44]NON-2-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[44]non-2-ene core, which is fused with a diazaspiro and oxadiazaspiro moiety The presence of a nitrophenyl group and a methyl group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-methyl-3-nitrobenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the spirocyclic core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The spirocyclic core can be reduced to form a more saturated ring system.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Corresponding amine derivative.
Reduction: Saturated spirocyclic compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The spirocyclic core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-METHYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE
- 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
- 1,3,5-TRISUBSTITUTED-4,5-DIHYDRO-1H-PYRAZOLES
Uniqueness: 1-[3-(4-METHYL-3-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
1-[2-(4-methyl-3-nitrophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
InChI |
InChI=1S/C15H17N3O4/c1-10-5-6-12(9-13(10)18(20)21)14-16-17(11(2)19)15(22-14)7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
PYPIERDNOBOELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3(O2)CCCC3)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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